Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-
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Overview
Description
1-(1-Oxidobenzo[b]thien-4-yl)piperazine is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a piperazine ring attached to a benzo[b]thiophene moiety, which is further oxidized
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxidobenzo[b]thien-4-yl)piperazine typically involves the reaction of benzo[b]thiophene derivatives with piperazine under specific conditions. One common method includes the use of 1-benzo[b]thiophene-4-yl-piperazine hydrochloride as an intermediate . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, with slight heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxidobenzo[b]thien-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzo[b]thiophene ring.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-(1-Oxidobenzo[b]thien-4-yl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 1-(1-Oxidobenzo[b]thien-4-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The benzo[b]thiophene moiety may contribute to the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzothiophen-4-yl)piperazine: Similar structure but lacks the oxidized sulfur atom.
Brexpiprazole: A related compound used in the treatment of psychiatric disorders.
1-(1-Oxidobenzo[b]thien-4-yl)piperazine hydrochloride: A salt form of the compound with similar properties.
Uniqueness
1-(1-Oxidobenzo[b]thien-4-yl)piperazine is unique due to the presence of both the piperazine ring and the oxidized benzo[b]thiophene moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The oxidized sulfur atom in the benzo[b]thiophene ring may enhance the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-piperazin-1-yl-1-benzothiophene 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-16-9-4-10-11(2-1-3-12(10)16)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLXPENQCGXZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CS(=O)C3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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